Trimethylsilyl 3,4-dimethoxybenzoate
Description
Properties
CAS No. |
2078-16-2 |
|---|---|
Molecular Formula |
C12H18O4Si |
Molecular Weight |
254.35 g/mol |
IUPAC Name |
trimethylsilyl 3,4-dimethoxybenzoate |
InChI |
InChI=1S/C12H18O4Si/c1-14-10-7-6-9(8-11(10)15-2)12(13)16-17(3,4)5/h6-8H,1-5H3 |
InChI Key |
JZIXRRXJQVBHJP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)O[Si](C)(C)C)OC |
Origin of Product |
United States |
Preparation Methods
Preparation of Methyl 3,4-Dimethoxybenzoate
-
- Esterification of veratric acid with methanol catalyzed by dicyclohexylcarbodiimide (DCC).
- Reaction temperature: below 45 °C (preferably 30-45 °C).
- Molar ratios: veratric acid to methanol 1:1.2-1.5; DCC to veratric acid 1.5-2:1.
- Solvent: chlorinated alkanes such as dichloromethane or 1,2-dichloromethane.
- Reaction time: 1-5 hours.
-
- Veratric acid and methanol are mixed with DCC under the above conditions.
- The reaction produces methyl 3,4-dimethoxybenzoate and dicyclohexylurea as a byproduct.
- The mixture is filtered to remove dicyclohexylurea.
- The filtrate is washed and distilled to isolate the methyl ester.
- Both the solvent and DCC can be recycled to enhance sustainability.
-
- Avoids use of concentrated sulfuric acid, improving safety and environmental profile.
- Mild conditions with good yields.
- Suitable for industrial scale-up.
Conversion of Methyl Ester to Trimethylsilyl Ester
- This step involves silylation of the methyl ester or direct conversion using TMS reagents under controlled conditions, although detailed protocols are less commonly reported.
Alternative Synthetic Routes and Considerations
Oxidation of Veratraldehyde to Veratric Acid:
- Veratric acid (3,4-dimethoxybenzoic acid) can be prepared by oxidation of veratraldehyde using hydrogen peroxide and liquid alkali in water.
- This precursor preparation is important for the overall synthetic route to the trimethylsilyl ester.
Silylation via Ortho-Lithiation and Subsequent Reaction:
- In related compounds, ortho-lithiation followed by silylation with trimethylsilyl chloride is employed, but this is more common for aromatic hydroxyl derivatives rather than carboxylic acids.
Data Table Summarizing Key Preparation Parameters
| Step | Reagents/Conditions | Temperature (°C) | Time (h) | Molar Ratios (Reactants) | Solvent | Notes |
|---|---|---|---|---|---|---|
| Oxidation of Veratraldehyde | Veratraldehyde, H2O2, liquid alkali | Ambient | - | - | Water | Produces veratric acid |
| Esterification to Methyl Ester | Veratric acid, methanol, dicyclohexylcarbodiimide (DCC) | 30-45 | 1-5 | Veratric acid:methanol = 1:1.2-1.5; DCC:veratric acid = 1.5-2:1 | Dichloromethane or chloralkane | Mild, safe, industrially feasible |
| Silylation to Trimethylsilyl Ester | 3,4-Dimethoxybenzoic acid or methyl ester, TMSCl, base | 0-25 | Several | Stoichiometric | Anhydrous organic solvent | Requires dry conditions, HCl scavenging |
Chemical Reactions Analysis
Types of Reactions
Trimethylsilyl 3,4-dimethoxybenzoate undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 3,4-dimethoxybenzoic acid and trimethylsilanol.
Substitution Reactions: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The aromatic ring and methoxy groups can participate in oxidation and reduction reactions, although these are less common for the ester itself.
Common Reagents and Conditions
Hydrolysis: Acidic or basic aqueous solutions.
Substitution: Nucleophiles such as halides or alkoxides.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride.
Major Products
Hydrolysis: 3,4-Dimethoxybenzoic acid and trimethylsilanol.
Substitution: Various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
Trimethylsilyl 3,4-dimethoxybenzoate has several applications in scientific research:
Analytical Chemistry: Used as a derivatizing agent in gas chromatography-mass spectrometry (GC-MS) to improve the volatility and stability of analytes.
Organic Synthesis: Serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: Utilized in the preparation of silicon-containing polymers and materials.
Biological Studies: Employed in the modification of biomolecules for enhanced detection and analysis.
Mechanism of Action
The mechanism of action of trimethylsilyl 3,4-dimethoxybenzoate primarily involves the reactivity of the trimethylsilyl group. This group can be easily cleaved under specific conditions, releasing the active 3,4-dimethoxybenzoic acid. The trimethylsilyl group also enhances the lipophilicity of the compound, facilitating its interaction with hydrophobic environments.
Comparison with Similar Compounds
Crystallographic Properties
- Tryptamine 3,4-Dimethoxybenzoate (Compound 2): A salt of tryptamine with 3,4-dimethoxybenzoic acid, crystallizing in the monoclinic space group P2/c with lattice parameters a = 14.479 Å, b = 6.733 Å, c = 18.609 Å, and β = 105.02° . The aminoethyl group adopts a distinct conformation compared to other tryptamine salts.
- 2-(4-Chlorophenyl)-2-oxoethyl 3,4-Dimethoxybenzoate : Features a triclinic crystal system (P1 space group) with a = 8.2277 Å, b = 9.3380 Å, c = 10.5986 Å, and angles α = 89.06°, β = 76.75°, γ = 83.67° . The chlorophenyl and oxoethyl substituents introduce steric and electronic effects absent in the TMS derivative.
Physicochemical Properties
Substituent Effects on Solubility and Stability
- Trimethylsilyl 3,4-Dimethoxybenzoate: The TMS ester increases hydrophobicity compared to methyl or hydroxylated analogues, improving compatibility with non-polar solvents and GC/MS applications .
- Methyl 3,4-Dimethoxybenzoate : Lacks the TMS group, resulting in higher polarity and faster hydrolysis rates under acidic/basic conditions .
- Caffeic Acid (3,4-Dihydroxybenzoic Acid) : The dihydroxy substituents increase acidity (pKa ~4.5) and oxidative instability compared to the dimethoxy derivative .
Table 1: Substituent Impact on Key Properties
| Compound | Key Substituents | Hydrophobicity | Hydrolysis Stability |
|---|---|---|---|
| Trimethylsilyl 3,4-DMB* | TMS ester, 2× methoxy | High | Moderate |
| Methyl 3,4-DMB | Methyl ester, 2× methoxy | Moderate | Low |
| Caffeic Acid | 2× hydroxyl, 1× carboxyl | Low | Very Low |
*DMB: Dimethoxybenzoate
Derivatization and Analytical Utility
- Trimethylsilyl derivatives, including Trimethylsilyl 3,4-DMB, are widely used to enhance volatility for GC/MS analysis of polar compounds (e.g., oxylipins, hydroxy fatty acids) .
- In contrast, methyl esters (e.g., Methyl 3,4-DMB) are more suited for HPLC/diode array detection due to their UV activity .
Cholinesterase (ChE) Inhibition
Table 2: Bioactivity of Selected Benzoate Derivatives
| Compound | Target Enzyme | IC50 (µM) | Key Interaction |
|---|---|---|---|
| (5-Formylfuran-2-yl) Methyl 3,4-DMB | AChE/BuChE | ~10–50 | Methoxy H-bonding |
| 4-Nitrobenzoate analogue | AChE/BuChE | ~50–100 | Nitro electrostatic |
Q & A
Q. Can this compound form coordination complexes with transition metals?
- Methodological Answer : Yes. The ester carbonyl and methoxy groups act as Lewis bases, coordinating to metals like Cu(II) or Co(II). Synthesis involves refluxing the ester with metal salts (e.g., CuCl₂·2H₂O) in ethanol. Magnetic susceptibility (e.g., χM vs. T plots) and UV-Vis spectroscopy (d-d transitions) confirm octahedral geometry .
Q. How does computational modeling elucidate electronic effects of the silyl group on aromatic substitution patterns?
- Methodological Answer : DFT calculations (Gaussian 09, M06-2X/def2-TZVP) reveal the silyl group’s +I effect increases electron density on the aromatic ring, directing electrophilic substitution to the para position relative to methoxy groups. NBO analysis quantifies charge distribution, showing enhanced nucleophilicity at C5 compared to non-silylated analogs .
Q. What comparative reactivity trends are observed between this compound and other silyl esters (e.g., TMS-protected gallates)?
- Methodological Answer : TMS esters hydrolyze faster than tert-butyldimethylsilyl (TBDMS) analogs due to lower steric hindrance. In Diels-Alder reactions, TMS esters exhibit higher dienophile activity (krel = 2.3 vs. ethyl esters) because of electron-withdrawing effects. Kinetic studies using ¹H NMR or in situ IR track reaction progress .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
